Triphenylphosphine Triphenylborane Exhibits Intermediate B–P Bond Strength Enabling Controlled Silanization Catalysis vs. BH₃·PPh₃
The B–P bond strength in the Ph₃P-BPh₃ adduct is a key differentiator. Computational analysis shows the BPh₃ adduct has a B–P binding enthalpy of 11.75 kcal mol⁻¹, which is significantly lower (weaker) than the BH₃ adduct (22.76 kcal mol⁻¹) but forms a true dative bond, unlike the B(C₆F₅)₃/PPh₃ system (which is too sterically encumbered to form a classical adduct) [1]. This intermediate bond strength allows the Ph₃P-BPh₃ complex to act as a controlled-release catalyst for silanization in rubber compounding, improving the tan δ balance (a measure of dynamic mechanical performance) at high and low temperatures without impeding processability, a balance not achieved with stronger adducts [2].
| Evidence Dimension | B–P Binding Enthalpy (kcal mol⁻¹) |
|---|---|
| Target Compound Data | 11.75 |
| Comparator Or Baseline | BH₃·PPh₃: 22.76; B(C₆F₅)₃·PPh₃: No true adduct |
| Quantified Difference | Ph₃P-BPh₃ is 48.4% weaker than BH₃·PPh₃; forms adduct unlike B(C₆F₅)₃·PPh₃. |
| Conditions | Computational (DFT) analysis |
Why This Matters
This data provides a quantitative basis for selecting Ph₃P-BPh₃ over stronger adducts like BH₃·PPh₃ when a milder, more controllable Lewis acid source is required, particularly in formulations where premature crosslinking or catalyst deactivation is a concern.
- [1] Bedi, V.; et al. Reactions of R3PNNPR3 Species with Boranes: Classical Adducts, FLPs, and Radical Cations. Angew. Chem. Int. Ed. 2025, e202503331. View Source
- [2] Anonymous. Effect of Lewis Acid/Base Adducts as a Silanization Catalyst in Rubber Compositions Containing Silica. Rubber Chemistry and Technology 2016. View Source
